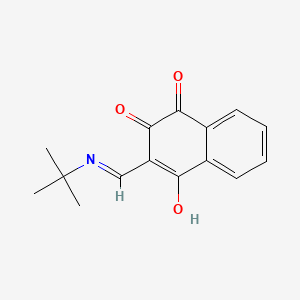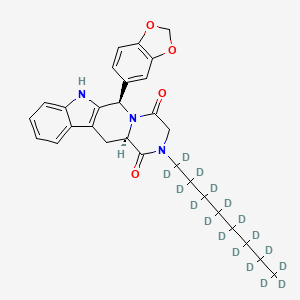
N-Octylnortadalafil-d17
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Octylnortadalafil-d17: is a synthetic compound that belongs to the class of phosphodiesterase-5 (PDE-5) inhibitors. It is structurally related to tadalafil, a well-known medication used to treat erectile dysfunction. The compound is characterized by the presence of an octyl group and deuterium atoms, which are isotopes of hydrogen, making it a deuterated analogue of tadalafil. This modification can enhance the compound’s stability and metabolic properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Octylnortadalafil-d17 involves several steps, starting from the core structure of tadalafilOne common method involves the use of chiral liquid chromatography-circular dichroism (LC-CD) to separate and identify the stereoisomers of the compound . The reaction conditions typically include the use of ammonium formate, formic acid, and acetonitrile as solvents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and column chromatography are employed to purify the final product .
化学反応の分析
Types of Reactions: N-Octylnortadalafil-d17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions involve replacing one functional group with another, which can be used to introduce different substituents into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry: N-Octylnortadalafil-d17 is used in chemical research to study the effects of deuteration on the stability and metabolic properties of PDE-5 inhibitors. It serves as a model compound for understanding the structure-activity relationship of tadalafil analogues .
Biology: In biological research, the compound is used to investigate the mechanisms of PDE-5 inhibition and its effects on cellular signaling pathways. It helps in elucidating the role of PDE-5 in various physiological processes .
Medicine: Its enhanced stability and metabolic properties make it a promising candidate for drug development .
Industry: The compound is used in the pharmaceutical industry for the synthesis of novel PDE-5 inhibitors. It also serves as a reference standard in quality control and analytical testing of tadalafil analogues .
作用機序
N-Octylnortadalafil-d17 exerts its effects by inhibiting the enzyme phosphodiesterase-5 (PDE-5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn promotes relaxation of smooth muscle cells and enhances blood flow. The molecular targets of the compound include the active site of PDE-5, where it binds and prevents the breakdown of cGMP . This mechanism is similar to that of tadalafil, but the presence of the octyl group and deuterium atoms may enhance its binding affinity and stability .
類似化合物との比較
Tadalafil: The parent compound, used to treat erectile dysfunction.
Sildenafil: Another PDE-5 inhibitor with a different chemical structure.
Vardenafil: A PDE-5 inhibitor similar to sildenafil but with a different pharmacokinetic profile.
Cyclopentynafil: A new sildenafil analogue with structural similarities to N-Octylnortadalafil.
Uniqueness: N-Octylnortadalafil-d17 is unique due to the presence of the octyl group and deuterium atoms. These modifications enhance its stability and metabolic properties, making it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C29H33N3O4 |
|---|---|
分子量 |
504.7 g/mol |
IUPAC名 |
(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |
InChI |
InChI=1S/C29H33N3O4/c1-2-3-4-5-6-9-14-31-17-26(33)32-23(29(31)34)16-21-20-10-7-8-11-22(20)30-27(21)28(32)19-12-13-24-25(15-19)36-18-35-24/h7-8,10-13,15,23,28,30H,2-6,9,14,16-18H2,1H3/t23-,28-/m1/s1/i1D3,2D2,3D2,4D2,5D2,6D2,9D2,14D2 |
InChIキー |
JIMWYJMUPCVOFA-HYUIXJERSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |
正規SMILES |
CCCCCCCCN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


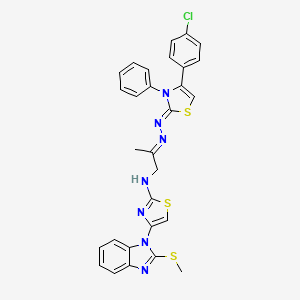

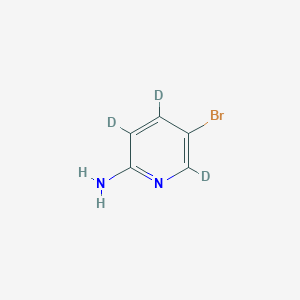
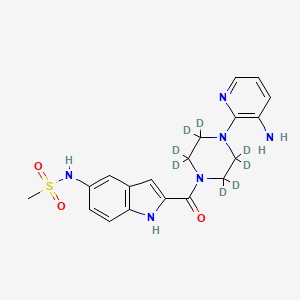
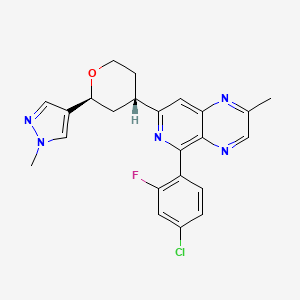
![(2R)-N-[(6-cyclohexylpyridin-3-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide](/img/structure/B12407335.png)
![1-[(2R,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12407341.png)

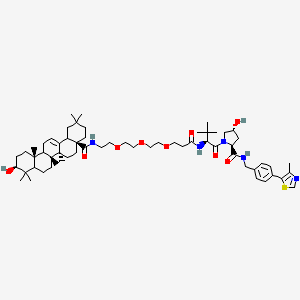
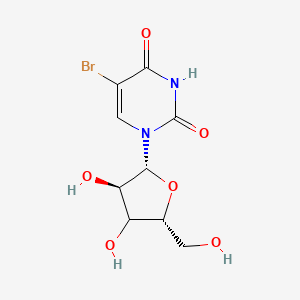
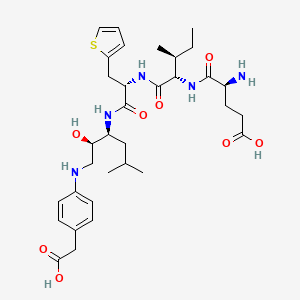
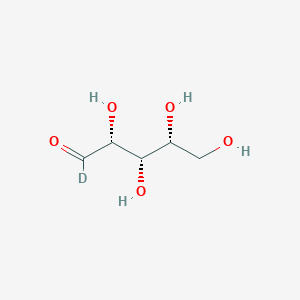
![[Ala2] Met-Enkephalinamide](/img/structure/B12407390.png)
